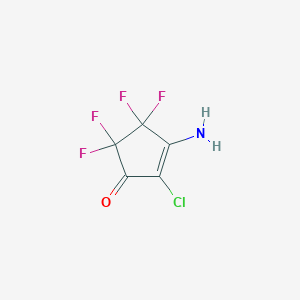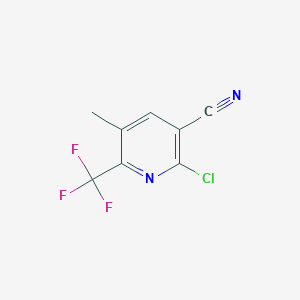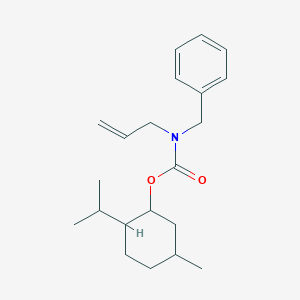
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate (IPMBC) is a synthetic compound that has been studied for its potential applications in scientific research. IPMBC has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored.
Applications De Recherche Scientifique
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, and it has been used as a potential inhibitor of the enzyme acetylcholinesterase. It has also been used as a potential inhibitor of the enzyme lipoxygenase, and as a potential inhibitor of the enzyme cyclooxygenase-2.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate is not yet fully understood. However, it is believed that 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate binds to the active site of the enzyme acetylcholinesterase, inhibiting its activity. It is also believed that 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate binds to the active sites of the enzymes lipoxygenase and cyclooxygenase-2, inhibiting their activity.
Biochemical and Physiological Effects
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been found to have an inhibitory effect on the activity of the enzymes acetylcholinesterase, lipoxygenase, and cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize, and it is relatively stable. Furthermore, it has been found to have a variety of biochemical and physiological effects, making it a potentially useful tool for scientific research. However, there are some limitations to using 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate in laboratory experiments. It is not yet fully understood how 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate works, and further research is needed to better understand its mechanism of action.
Orientations Futures
There are several potential future directions for the use of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate in scientific research. Further research could be done to better understand its mechanism of action and to explore its potential applications in other areas of research. Additionally, further research could be done to explore the potential of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate as an inhibitor of other enzymes. Finally, further research could be done to explore the potential of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate can be synthesized via a two-step method. The first step involves reacting 2-isopropyl-5-methylcyclohexanol with benzyl chloride in the presence of an acid catalyst to form 2-isopropyl-5-methylcyclohexyl benzyl chloride. The second step involves reacting the resulting intermediate with N-vinylcarbamate in the presence of a base catalyst to form 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate.
Propriétés
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) N-benzyl-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-5-13-22(15-18-9-7-6-8-10-18)21(23)24-20-14-17(4)11-12-19(20)16(2)3/h5-10,16-17,19-20H,1,11-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDAQNTVIJCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)N(CC=C)CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



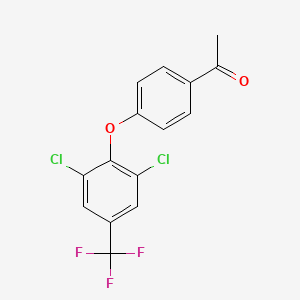

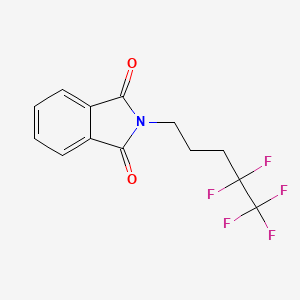




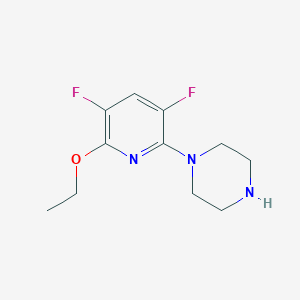
![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)
